molecular formula C15H18O3 B3947005 4-butyl-7-ethoxy-2H-chromen-2-one

4-butyl-7-ethoxy-2H-chromen-2-one

Cat. No.: B3947005
M. Wt: 246.30 g/mol
InChI Key: ZFPKRRNLMUIAAQ-UHFFFAOYSA-N
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Description

4-Butyl-7-ethoxy-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in biochemical and pharmacological research. While specific literature on this exact compound is limited, its structure suggests it may share properties with other 7-ethoxy coumarins, which are widely utilized as versatile fluorophores and substrates for cytochrome P450 enzyme activity assays . The 4-butyl substituent is a key structural feature that can significantly influence the compound's lipophilicity and overall interaction with biological membranes and protein binding sites, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can leverage this compound in the development of fluorescent sensors, as a tracer in metabolic studies, or as a building block in the synthesis of more complex heterocyclic molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-butyl-7-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-3-5-6-11-9-15(16)18-14-10-12(17-4-2)7-8-13(11)14/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPKRRNLMUIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-ethoxy-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-2H-chromen-2-one with butyl and ethoxy groups. One common method is the Williamson etherification reaction, where 7-hydroxy-2H-chromen-2-one reacts with butyl bromide and ethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy and butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-3-carboxylic acid, while reduction could produce 4-butyl-7-ethoxy-2H-chromen-2-ol.

Scientific Research Applications

4-butyl-7-ethoxy-2H-chromen-2-one has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticoagulant activities.

    Industry: Utilized in the production of fragrances, flavorings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-butyl-7-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammation or coagulation, leading to its anti-inflammatory or anticoagulant effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and reported activities of structurally related coumarins:

Compound Name Substituent (Position 4) Substituent (Position 7) Molecular Weight (g/mol) Reported Activity/Properties References
4-Butyl-7-ethoxy-2H-chromen-2-one Butyl Ethoxy ~274.3* Limited data; inferred lipophilicity
7-Ethoxy-4-methyl-2H-chromen-2-one Methyl Ethoxy 218.2 Calcium channel blockade (relaxant effect)
4-Ethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one Ethyl Phenacyloxy 324.3 No activity data; enhanced steric bulk
4-Butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one Butyl 4-Methoxybenzyloxy, 8-methyl 408.5 No activity data; high molecular weight
7-Methoxy-4-phenyl-2H-chromen-2-one Phenyl Methoxy 266.3 Antimicrobial potential (inferred)

*Calculated based on molecular formula.

Key Observations:

Lipophilicity and Bioavailability : The butyl group in this compound increases lipophilicity compared to methyl (7-ethoxy-4-methyl) or ethyl (4-ethyl-7-phenacyloxy) analogs. This could enhance membrane permeability but may reduce aqueous solubility .

Steric Effects : Bulky substituents at position 7 (e.g., phenacyloxy in or 4-methoxybenzyloxy in ) may hinder interactions with enzymatic targets compared to smaller groups like ethoxy.

Crystallographic and Computational Insights

  • Computational Modeling : Molecular docking studies on 7-ethoxy-4-methyl-2H-chromen-2-one suggest that the ethoxy group participates in hydrophobic interactions with calcium channels. The butyl group in the target compound might strengthen such interactions due to its longer alkyl chain .

Q & A

Q. What are the established synthetic routes for 4-butyl-7-ethoxy-2H-chromen-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Condensation of a phenol derivative (e.g., 7-ethoxy-4-hydroxycoumarin) with a β-keto ester under acidic conditions (e.g., sulfuric acid) to form the chromen-2-one core .

Substitution : Alkylation at the 4-position using butyl halides (e.g., 1-bromobutane) in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .

  • Optimization Tips :
  • Use continuous flow reactors for scalability and improved yield .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) .
  • Key Data :
StepReagents/ConditionsYield (%)
Core FormationH₂SO₄, 80°C, 6h65-70
AlkylationK₂CO₃, DMF, 100°C, 12h50-55

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm substituent positions (e.g., butyl chain integration at δ 0.8–1.6 ppm, ethoxy group at δ 1.3–4.0 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and ether (C-O-C) vibrations at ~1250 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+: ~288.2 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations 1–100 μM, with IC₅₀ calculations .

Advanced Research Questions

Q. How do substituents (butyl, ethoxy) influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Steric Effects : The bulky butyl group at C4 reduces accessibility for nucleophiles, favoring reactions at C7 (ethoxy group) .
  • Electronic Effects : Ethoxy’s electron-donating nature activates the chromen-2-one ring for electrophilic substitution at C3 or C6 .
  • Experimental Design :
  • Compare reaction rates with analogs (e.g., 4-methyl vs. 4-butyl derivatives) using kinetic studies .
  • Use DFT calculations (e.g., Gaussian 09) to map electron density and predict reactive sites .

Q. How can computational modeling predict binding interactions with biological targets (e.g., kinases)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding with ATP-binding pockets (e.g., EGFR kinase). Key parameters:
  • Grid box centered on catalytic lysine (resolution: 0.375 Å).
  • Pose validation via RMSD clustering (<2.0 Å) .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Variables to Control :
  • Cell line passage number and culture conditions (e.g., serum concentration) .
  • Compound purity (validate via HPLC >98%) and solvent (DMSO vs. ethanol) .
  • Statistical Analysis :
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets. Report p-values <0.05 as significant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-7-ethoxy-2H-chromen-2-one
Reactant of Route 2
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4-butyl-7-ethoxy-2H-chromen-2-one

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